

A Technical Guide to the Structural Elucidation of 2-Formyl-5-methylbenzonitrile

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Compound of Interest

Compound Name: 2-Formyl-5-methylbenzonitrile

Cat. No.: B1439265

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Introduction

2-Formyl-5-methylbenzonitrile (CAS No: 27613-33-8) is a bifunctional aromatic compound featuring both an aldehyde (formyl) and a nitrile functional group.[1][2][3] This unique arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty dyes.[2][4] The precise arrangement of these functional groups on the benzene ring is critical to its reactivity and the properties of the resulting downstream products. Therefore, unambiguous confirmation of its structure is a paramount step in any research or development workflow.

This in-depth guide provides a comprehensive framework for the structural elucidation of **2-Formyl-5-methylbenzonitrile**. Moving beyond a simple recitation of data, this document details the strategic application of modern spectroscopic techniques, explaining the causal relationships between molecular structure and spectral output. It is designed for researchers, chemists, and drug development professionals who require a robust, self-validating methodology for molecular characterization.

Molecular & Physicochemical Profile

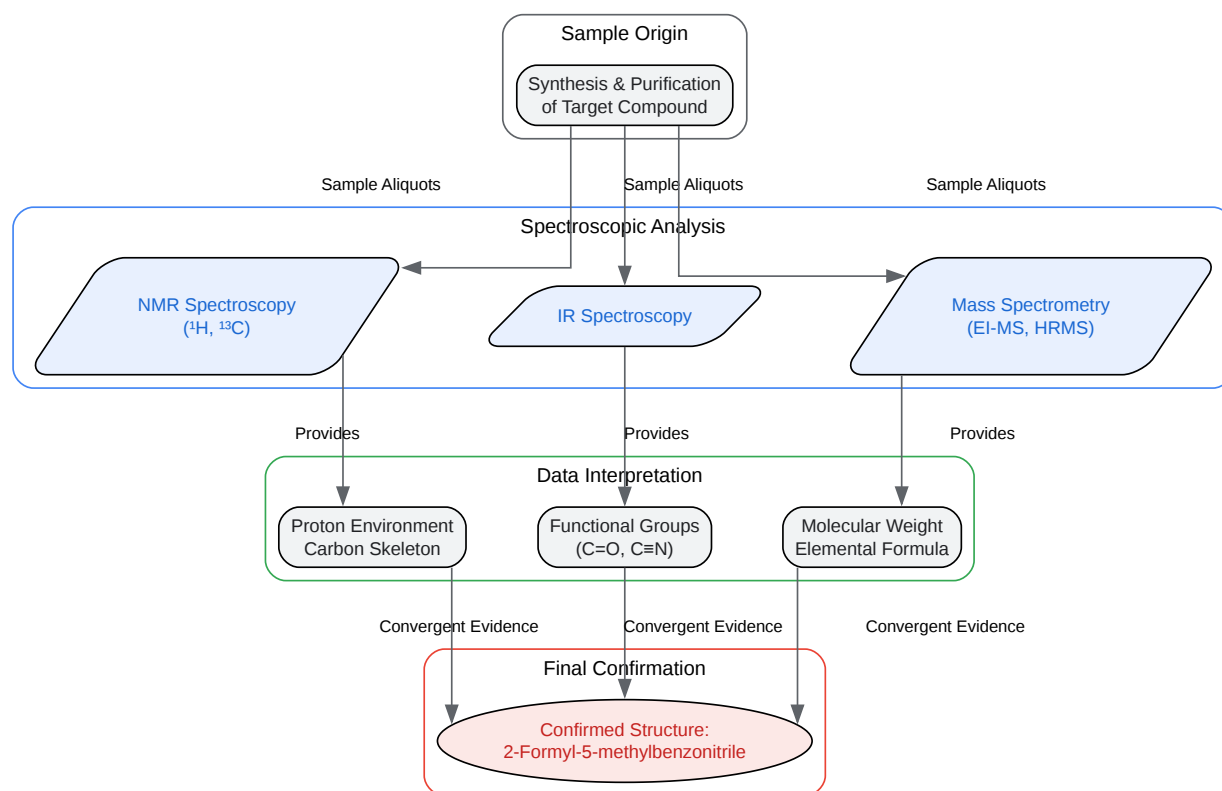
A foundational understanding begins with the compound's basic properties. These data provide the initial parameters for selecting analytical techniques and predicting spectral outcomes.

| Property | Value | Source |
|-------------------|---|-----------|
| CAS Number | 27613-33-8 | [1][2][5] |
| Molecular Formula | C ₉ H ₇ NO | [1] |
| Molecular Weight | 145.16 g/mol | [1][5] |
| Synonyms | 5-Methylphthalaldehydonitrile; m-Tolunitrile, 6-formyl- | [1][3] |
| Purity | ≥98% (Typical Commercial Grade) | [1] |
| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [1][2] |

The Spectroscopic Elucidation Workflow: An Integrated Approach

The definitive confirmation of a molecular structure is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. Our approach relies on three pillars of modern spectroscopy: Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.



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Figure 1: The integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can deduce the precise connectivity of atoms.[6]

^1H NMR Spectroscopy: Probing the Proton Environment

The ^1H NMR spectrum provides a detailed picture of the hydrogen atoms in the molecule. For **2-Formyl-5-methylbenzonitrile**, we expect four distinct signals corresponding to the four unique proton environments.

| Signal Assignment | Expected Chemical Shift (δ , ppm) | Multiplicity | Integration | Rationale |
|-------------------|---|-------------------------------|-------------|--|
| Aldehyde-H | ~10.4 | Singlet (s) | 1H | The formyl proton is highly deshielded due to the powerful electron-withdrawing and anisotropic effects of the carbonyl group, placing it far downfield. |
| Aromatic-H (H6) | ~7.9 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. It is coupled to H4. |
| Aromatic-H (H4) | ~7.7 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing nitrile group. It is coupled to H6. |
| Aromatic-H (H3) | ~7.5 | Singlet (s) or narrow triplet | 1H | This proton is adjacent to two substituted carbons, resulting in minimal or no coupling to other protons. |
| Methyl-H | ~2.5 | Singlet (s) | 3H | The methyl protons are attached to the aromatic ring and appear as a characteristic singlet in the aliphatic region. |

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Figure 2: ^1H NMR proton assignments for **2-Formyl-5-methylbenzonitrile**.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all nine carbon atoms are chemically distinct and should produce nine separate signals.

| Signal Assignment | Expected Chemical Shift (δ , ppm) | Rationale |
|--------------------------|---|---|
| C=O (Aldehyde) | ~191 | The carbonyl carbon is the most deshielded carbon due to the double bond to oxygen. |
| Aromatic C-H | 125-138 | Aromatic carbons typically resonate in this region. The specific shifts depend on the electronic effects of the attached functional groups. |
| Aromatic C (quaternary) | 135-145 | The quaternary carbons attached to the methyl, formyl, and nitrile groups will have distinct shifts. |
| C \equiv N (Nitrile) | ~117 | The nitrile carbon has a characteristic chemical shift that is distinct from aromatic carbons. |
| Aromatic C-CN | ~112 | The carbon atom to which the nitrile group is attached is typically shielded. |
| CH ₃ (Methyl) | ~21 | The aliphatic methyl carbon is highly shielded and appears far upfield. |

Experimental Protocol: NMR Sample Preparation

- **Solvent Selection:** Choose a deuterated solvent in which the compound is fully soluble, typically Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6). CDCl_3 is often preferred for its simplicity.
- **Sample Weighing:** Accurately weigh 5-10 mg of **2-Formyl-5-methylbenzonitrile**.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
- **Homogenization:** Cap the NMR tube and gently invert it several times or vortex briefly to ensure the solution is homogeneous.
- **Analysis:** Insert the tube into the NMR spectrometer and acquire the ^1H and ^{13}C spectra according to standard instrument protocols.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally useful for the rapid and definitive identification of key functional groups.^[7] The nitrile ($\text{C}\equiv\text{N}$) and aldehyde ($\text{C}=\text{O}$) groups of the target molecule have highly characteristic absorption bands in regions of the spectrum that are often free from other interfering signals.

| Functional Group | Expected Wavenumber (cm ⁻¹) | Band Characteristics | Confirmation |
|------------------------|---|-------------------------|--|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak, sharp | Presence of the benzene ring. [7] |
| Aliphatic C-H Stretch | < 3000 | Medium, sharp | Presence of the methyl group. [7] |
| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, sharp | Confirms the presence of the nitrile functional group. This is a highly diagnostic peak. [8] |
| Aldehyde (C=O) Stretch | 1710 - 1690 | Strong, sharp | Confirms the presence of the conjugated aldehyde carbonyl group. |
| Aromatic C=C Bending | 1600 - 1450 | Medium to strong, sharp | Overtone and combination bands confirming the aromatic ring substitution pattern. |

Experimental Protocol: IR Sample Preparation (KBr Pellet Method)

- **Sample Preparation:** Grind a small amount (1-2 mg) of **2-Formyl-5-methylbenzonitrile** with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental formula. This technique provides the ultimate confirmation of the compound's identity.

Expected Mass Spectrum Data

- **Molecular Ion (M⁺•):** The primary piece of information is the molecular ion peak. For C₉H₇NO, the expected monoisotopic mass is 145.0528 g/mol. A low-resolution instrument will show a peak at m/z = 145. [1]
- **High-Resolution MS (HRMS):** An HRMS analysis (e.g., ESI-TOF) is crucial for unambiguous formula confirmation. The experimentally measured mass should match the theoretical mass to within a few parts per million (ppm).
 - Calculated for [M+H]⁺ (C₉H₈NO⁺): 146.0600
- **Key Fragmentation Patterns:** Electron Ionization (EI) would likely induce characteristic fragmentation. Key expected fragments include:
 - [M-1]⁺ (m/z 144): Loss of the aldehydic hydrogen.
 - [M-29]⁺ (m/z 116): Loss of the formyl radical (•CHO).

- $[M-26]^+$ (m/z 119): Loss of the nitrile group ($\bullet\text{CN}$).

Experimental Protocol: MS Sample Preparation (ESI Method)

- Solvent Selection: Choose a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
- Solution Preparation: Prepare a dilute solution of the sample (~ 0.1 mg/mL) in the chosen solvent.
- Infusion: The solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., $5\text{--}10\ \mu\text{L}/\text{min}$).
- Analysis: Acquire the mass spectrum in positive or negative ion mode. Positive mode is typically used to observe the $[M+H]^+$ or $[M+Na]^+$ adducts.

Conclusion: A Self-Validating Structural Portrait

The structural elucidation of **2-Formyl-5-methylbenzonitrile** is achieved through the synergistic interpretation of NMR, IR, and MS data.

- MS confirms the molecular formula is $\text{C}_9\text{H}_7\text{NO}$.
- IR definitively identifies the presence of the critical $\text{C}\equiv\text{N}$ and $\text{C}=\text{O}$ functional groups.
- NMR maps the molecular skeleton, confirming a 1,2,4-trisubstituted benzene ring and establishing the precise relative positions of the formyl, methyl, and nitrile groups.

The convergence of these independent lines of evidence provides an unassailable confirmation of the structure, meeting the rigorous standards required for research, process development, and regulatory submission. This methodical, evidence-based approach ensures the highest level of scientific integrity.

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